methyl 2-(2-(1H-indol-3-yl)phenyl)acetate
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Overview
Description
Methyl 2-(2-(1H-indol-3-yl)phenyl)acetate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole structure in this compound makes it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(1H-indol-3-yl)phenyl)acetate typically involves the reaction of indole derivatives with phenylacetic acid derivatives. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The resulting indole derivative can then be esterified with methyl phenylacetate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of catalysts such as methanesulfonic acid and optimized reaction conditions, including temperature and solvent choice, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(1H-indol-3-yl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Methyl 2-(2-(1H-indol-3-yl)phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-(1H-indol-3-yl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
1-Methylindole: A simpler indole derivative used in various chemical syntheses.
Uniqueness
Methyl 2-(2-(1H-indol-3-yl)phenyl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
methyl 2-[2-(1H-indol-3-yl)phenyl]acetate |
InChI |
InChI=1S/C17H15NO2/c1-20-17(19)10-12-6-2-3-7-13(12)15-11-18-16-9-5-4-8-14(15)16/h2-9,11,18H,10H2,1H3 |
InChI Key |
VIPRCNDEOLUMCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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